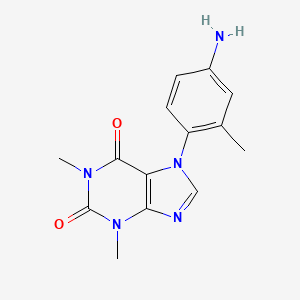

1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-methylphenyl)-1,3-dimethyl-

Description

The compound 1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-methylphenyl)-1,3-dimethyl- is a xanthine derivative structurally related to theophylline (1,3-dimethylxanthine), a well-known bronchodilator and adenosine receptor antagonist . Unlike theophylline, which has a hydrogen atom at the 7-position, this compound features a 4-amino-2-methylphenyl substituent at this position. This modification introduces an aromatic amine group, which may alter solubility, receptor binding affinity, and metabolic stability compared to classical methylxanthines. Such substitutions are common in medicinal chemistry to enhance pharmacokinetic or pharmacodynamic properties .

The compound belongs to a broader class of 7-substituted purine-2,6-diones, which have been explored for diverse therapeutic applications, including respiratory disorders, cardiovascular diseases, and central nervous system modulation . The 4-amino-2-methylphenyl group distinguishes it from other derivatives, such as etophylline (7-(2-hydroxyethyl)) and proxyphylline (7-(2-hydroxypropyl)), which prioritize hydrophilic substituents for improved aqueous solubility .

Properties

CAS No. |

72898-66-9 |

|---|---|

Molecular Formula |

C14H15N5O2 |

Molecular Weight |

285.30 g/mol |

IUPAC Name |

7-(4-amino-2-methylphenyl)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C14H15N5O2/c1-8-6-9(15)4-5-10(8)19-7-16-12-11(19)13(20)18(3)14(21)17(12)2/h4-7H,15H2,1-3H3 |

InChI Key |

XHTFYFNAYNXISO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C=NC3=C2C(=O)N(C(=O)N3C)C |

Origin of Product |

United States |

Preparation Methods

The foundational step involves synthesizing the 1,3-dimethylxanthine scaffold. A widely cited method involves cyclization of 6-amino-1,3-dimethyluracil derivatives under acidic or basic conditions . For example:

-

Methylation of 6-aminouracil :

Reacting 6-aminouracil with dimethyl sulfate in the presence of sodium hydroxide yields 6-amino-1,3-dimethyluracil .

-

Cyclization to xanthine :

Treatment with formic acid or nitrosating agents (e.g., NaNO) followed by reduction forms the purine ring . For instance, nitrosation of 6-amino-1,3-dimethyluracil with sodium nitrite in acetic acid produces 5-nitroso intermediates, which are reduced catalytically (e.g., H/Pd-C) to yield 1,3-dimethylxanthine .

Alternative Routes via Pyrimidine Precursors

Building the purine ring from pre-functionalized pyrimidines offers better regiocontrol :

-

Synthesis of 4-amino-2-methylphenyl-substituted pyrimidines :

Condensation of cyanoacetic acid with dimethylurea in acetic anhydride yields 6-amino-1,3-dimethyluracil derivatives . -

Cyclization :

Heating with formamide or formic acid closes the purine ring, directly introducing the aryl group at position 7 .

Key Conditions :

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Challenges |

|---|---|---|---|

| Nucleophilic substitution | 60–75% | High regioselectivity | Requires protective groups |

| Nitro reduction | 70–85% | Fewer steps, stable intermediates | Sensitivity to reducing conditions |

| Pyrimidine cyclization | 50–65% | Direct aryl incorporation | Harsh conditions, lower yields |

Purification and Characterization

-

Crystallization : Target compound is purified via recrystallization from ethanol/water or methanol/toluene mixtures .

-

Chromatography : Silica gel chromatography (eluent: CHCl/MeOH 9:1) resolves regioisomers .

-

Spectroscopic Data :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-methylphenyl)-1,3-dimethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity:

Research has indicated that derivatives of purine compounds exhibit promising anti-inflammatory effects. A study synthesized a series of purine-dione derivatives, which were evaluated for their anti-inflammatory activity. Many of these compounds demonstrated efficacy comparable to indomethacin, a commonly used non-steroidal anti-inflammatory drug (NSAID) . The mechanism of action is believed to involve the antagonism of adenosine receptors, which plays a crucial role in inflammation and pain signaling.

Anticancer Properties:

Purine derivatives have also been investigated for their anticancer potential. The compound's structure allows it to interact with various biological targets involved in cancer progression. Some studies have shown that purine-based compounds can inhibit DNA topoisomerases, enzymes critical for DNA replication and repair, thus impeding cancer cell proliferation .

Drug Design and Development

Adenosine Receptor Modulation:

1H-Purine-2,6-dione derivatives have been studied for their ability to modulate adenosine receptors. This modulation is significant in developing drugs for conditions such as asthma and cancer therapy . By selectively targeting these receptors, researchers aim to create therapeutics with improved efficacy and reduced side effects.

Synthesis of Novel Derivatives:

The synthesis of new purine derivatives continues to be a focus area. Researchers have developed various synthetic pathways to create modified purines that enhance biological activity or reduce toxicity. For example, the introduction of different substituents on the purine ring has been shown to alter pharmacokinetic properties significantly .

Case Study 1: Anti-inflammatory Purine Derivatives

In a study published by Abou-Ghadir et al., several new purine-dione derivatives were synthesized and tested for anti-inflammatory activity. The results indicated that these compounds exhibited significant inhibition of inflammation markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Study 2: Anticancer Activity

A research project focused on the anticancer properties of modified purines demonstrated that certain derivatives could effectively inhibit tumor growth in animal models. These findings highlight the importance of structural modifications in enhancing the therapeutic potential of purine-based drugs .

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-methylphenyl)-1,3-dimethyl- involves its interaction with specific molecular targets. These may include:

Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.

Signal transduction pathways: It may modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 4-amino-2-methylphenyl group introduces aromaticity and a primary amine, contrasting with the hydroxyalkyl or aliphatic amine groups of other derivatives. This may enhance membrane permeability but reduce aqueous solubility compared to etophylline or diprophylline .

- Fenetylline’s phenethylaminoethyl substituent is associated with stimulant effects due to structural similarity to amphetamines, whereas the target compound’s aryl amine may favor different receptor interactions .

Physicochemical Properties

Analysis :

- Diprophylline’s diol moiety contributes to exceptional aqueous solubility, making it suitable for intravenous administration .

Metabolic Stability

- Hydroxyalkyl derivatives (e.g., etophylline) undergo hepatic oxidation to carboxylic acids, while fenetylline is cleaved to release amphetamine .

- The 4-amino-2-methylphenyl group in the target compound may undergo N-acetylation or oxidative deamination, requiring further in vitro studies to assess metabolic pathways .

Biological Activity

1H-Purine-2,6-dione, 3,7-dihydro-7-(4-amino-2-methylphenyl)-1,3-dimethyl-, commonly known as theophyllineethylamphetamine or Fenethylline , is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential based on a review of current literature.

Chemical Structure and Properties

- Molecular Formula : C14H15N5O2

- Molecular Weight : 273.30 g/mol

- CAS Number : 100677

The compound features a purine base structure with substituents that contribute to its pharmacological effects. Understanding its structure is crucial for elucidating its biological activity.

1H-Purine-2,6-dione derivatives are known to interact with various biological targets:

- Adenosine Receptors : Theophylline derivatives often act as antagonists at adenosine receptors (A1 and A2A), which play critical roles in cardiovascular and central nervous system functions.

- Phosphodiesterase Inhibition : These compounds inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP), which can enhance various cellular responses including bronchodilation and anti-inflammatory effects.

Biological Activities

The biological activities of this compound have been investigated in several studies:

1. Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage in various diseases.

2. Anti-inflammatory Effects

Studies have shown that 1H-Purine-2,6-dione derivatives can modulate inflammatory pathways. They reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), making them potential candidates for treating inflammatory conditions.

3. Anticancer Potential

Recent investigations suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

- Asthma Treatment : A clinical trial demonstrated that Fenethylline improved lung function in asthmatic patients by acting as a bronchodilator through PDE inhibition.

- Pain Management : Another study explored its role as a TRPA1 antagonist, suggesting potential use in managing pain conditions by inhibiting nociceptive pathways.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-Purine-2,6-dione derivatives with substituents at the 7-position, and how can purity be ensured?

- Methodology : Use nucleophilic substitution or coupling reactions to introduce the 4-amino-2-methylphenyl group at position 6. Purification via column chromatography (silica gel, eluent: ethyl acetate/methanol gradient) followed by recrystallization in ethanol/water mixtures improves purity. Monitor reactions by TLC and confirm structures using -NMR (e.g., δ 3.2–3.5 ppm for methyl groups) and LC-MS (expected [M+H] peak for molecular ion) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar theophylline derivatives?

- Methodology :

- FTIR : Identify carbonyl stretches (C=O) at ~1650–1700 cm and N-H stretches (from the 4-amino group) at ~3300–3500 cm.

- Mass Spectrometry : Look for fragmentation patterns specific to the 4-amino-2-methylphenyl substituent (e.g., m/z 121 for the phenyl fragment).

- -NMR : Compare methyl group splitting (e.g., 1,3-dimethyl vs. 7-ethyl substitutions) and aromatic proton signals (e.g., para-substituted amino group at δ 6.5–7.0 ppm) .

Q. What computational tools predict the physicochemical properties of this compound, such as logP or solubility?

- Methodology : Use software like MarvinSketch or ChemAxon to calculate XLogP3 (~2.7, similar to ’s analogs) and topological polar surface area (~78–80 Å). Solubility in aqueous buffers can be estimated using the Hansen solubility parameters .

Advanced Research Questions

Q. How do structural modifications at the 7-position (e.g., aryl vs. alkyl groups) influence adenosine receptor binding affinity?

- Methodology :

- Molecular Docking : Compare binding modes of 4-amino-2-methylphenyl vs. ethyl/piperidinyl substituents using AutoDock Vina and PDBePISA.

- In Vitro Assays : Perform competitive binding assays (IC) with -labeled adenosine receptor ligands in HEK293 cells expressing A/A receptors.

- Data Interpretation : Correlate substituent hydrophobicity/electron-withdrawing effects with affinity shifts (e.g., aromatic amines may enhance A selectivity) .

Q. How to resolve contradictions in reported biological activities (e.g., antiarrhythmic vs. anticancer effects) for this compound class?

- Methodology :

- Dose-Response Studies : Test across a wide concentration range (nM–µM) in relevant models (e.g., Langendorff heart preparations for arrhythmia vs. cancer cell lines).

- Off-Target Profiling : Use kinase/GPCR panels to identify secondary targets that may explain divergent effects.

- Metabolite Analysis : Assess if observed activities stem from the parent compound or metabolites (e.g., via HPLC-MS/MS) .

Q. What strategies optimize HPLC separation of enantiomers or diastereomers in analogs of this compound?

- Methodology :

- Chiral Columns : Use cellulose-based (e.g., Chiralpak IB) or amylose derivatives with mobile phases of hexane/isopropanol (85:15) + 0.1% TFA.

- Method Development : Adjust column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to improve resolution. Validate with circular dichroism (CD) for enantiomeric excess .

Q. How can in silico models predict metabolic stability of the 4-amino-2-methylphenyl substituent?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.